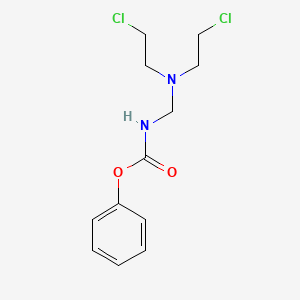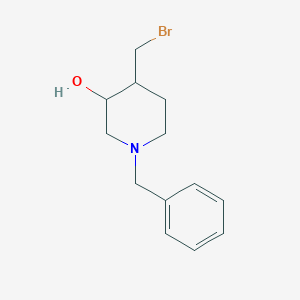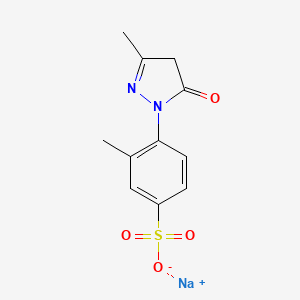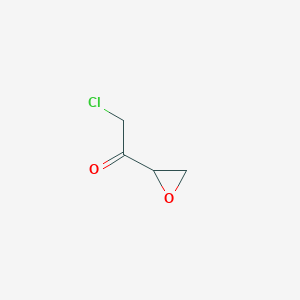
2-Chloro-1-(oxiran-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(oxiran-2-yl)ethan-1-one is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated epoxide, which means it contains both a chlorine atom and an epoxide group
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-1-(oxiran-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows:
Epichlorohydrin Reaction: Epichlorohydrin is reacted with sodium hydroxide in an aqueous medium. The reaction mixture is stirred at a specific temperature, usually around 50-60°C, for several hours.
Isolation and Purification: The product is then extracted using an organic solvent, such as dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-Chloro-1-(oxiran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Acidic or basic conditions can be employed. For example, sulfuric acid or sodium hydroxide can be used to catalyze the ring-opening reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Epoxide Ring Opening: Products include diols and other functionalized alcohols.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
科学研究应用
2-Chloro-1-(oxiran-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and resins.
作用机制
The mechanism of action of 2-Chloro-1-(oxiran-2-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2-Chloro-1-(thiophen-2-yl)ethan-1-one: This compound contains a thiophene ring instead of an epoxide group.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: This compound contains a naphthalene ring instead of an epoxide group.
2-Chloro-1-(oxolan-2-yl)ethan-1-one: This compound contains a tetrahydrofuran ring instead of an epoxide group.
Uniqueness
2-Chloro-1-(oxiran-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions makes it a valuable intermediate in the synthesis of various complex molecules.
属性
CAS 编号 |
619333-14-1 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC 名称 |
2-chloro-1-(oxiran-2-yl)ethanone |
InChI |
InChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2 |
InChI 键 |
LLPVMFRNCOTLAX-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


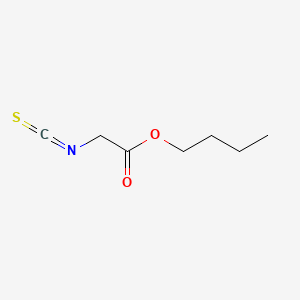
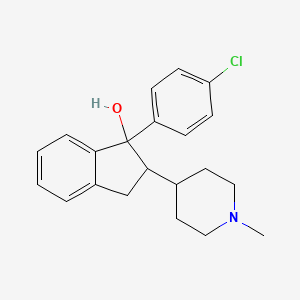


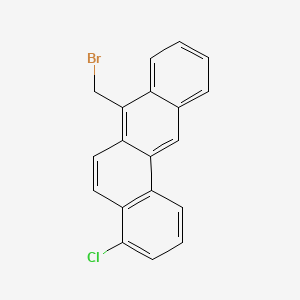
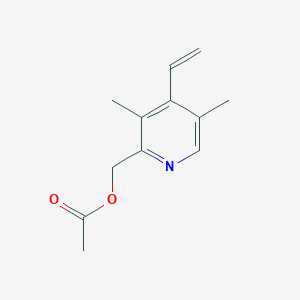
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)
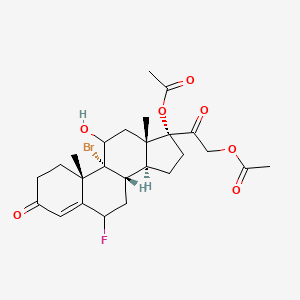
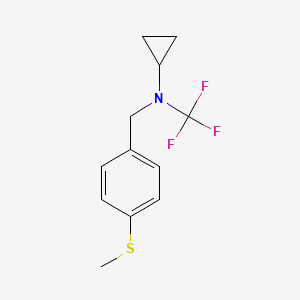
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
